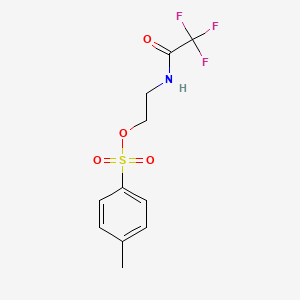

N-Trifluoroacetyl (2-tosyloxy)ethylamine

Description

Contextualization within Nitrogen-Containing Building Blocks Research

Nitrogen-containing compounds are fundamental to the chemical and pharmaceutical industries. A significant portion of FDA-approved small-molecule drugs, for instance, incorporate nitrogen heterocycles, highlighting their importance in medicinal chemistry. msesupplies.com The development of novel building blocks that facilitate the efficient and selective introduction of nitrogen functionalities is, therefore, a central theme in modern synthetic organic chemistry. nih.gov These building blocks are designed to be versatile, allowing for the construction of diverse molecular architectures with tailored biological or material properties. msesupplies.comnih.gov N-Trifluoroacetyl (2-tosyloxy)ethylamine emerges from this context as a reagent designed for the electrophilic introduction of a 2-(trifluoroacetamido)ethyl group, a common structural motif in bioactive molecules.

Significance of Tosylate and Trifluoroacetamide (B147638) Functionalities in Organic Synthesis

The utility of this compound is derived from the distinct roles of its two key functional groups: the tosylate and the trifluoroacetamide.

Tosylate Group: The p-toluenesulfonate (tosylate) group is a well-established and highly effective leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.orgquimicaorganica.org It is derived from the strong acid, p-toluenesulfonic acid, making its conjugate base a very stable, non-basic anion that readily departs from the carbon backbone. quimicaorganica.org This property renders the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. The conversion of an alcohol to a tosylate is a common strategy to activate it for substitution, often proceeding with retention of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com

Trifluoroacetamide Group: The trifluoroacetamide group serves as a robust protecting group for the amine functionality. chemicalbook.com The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the nucleophilicity of the nitrogen atom, preventing it from undergoing undesired side reactions. This protecting group is stable under a variety of reaction conditions but can be cleaved when necessary. chemicalbook.comgoogle.comgoogle.com The use of the trifluoroacetyl group has been explored in various synthetic contexts, including peptide synthesis. google.comgoogle.com

The combination of a good leaving group and a stable protecting group in one molecule makes this compound a competent electrophilic aminating agent.

Overview of Research Trajectories for Novel Electrophilic Reagents

The development of novel electrophilic reagents is a continuous effort in organic synthesis, driven by the need for greater efficiency, selectivity, and functional group tolerance. Research in this area often focuses on creating reagents that can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov There is a particular emphasis on developing reagents that are compatible with modern catalytic methods, such as photoredox catalysis, to enable milder and more sustainable synthetic transformations. nih.gov The design of multifunctional building blocks, which can introduce several key structural features in a single step, is another important trajectory. This compound aligns with this trend by providing a masked aminoethyl unit that can be incorporated into a target molecule via a nucleophilic substitution reaction.

Statement of Research Objectives for this compound

The primary research objective behind the conceptualization and application of this compound is to provide a stable, efficient, and selective reagent for the introduction of the –CH2CH2NHCOCF3 fragment. This building block is intended to react with various nucleophiles, such as carbanions, amines, and alkoxides, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. The subsequent deprotection of the trifluoroacetamide group would then yield a primary aminoethyl functionality.

Specific objectives for the use of this reagent include:

The synthesis of complex amines, amino acids, and alkaloids.

The modification of natural products and other bioactive molecules to explore structure-activity relationships.

The construction of nitrogen-containing heterocyclic systems.

The stability of the tosylate and the protecting group allows for a broad range of applications in multi-step synthetic sequences.

Compound Data

| Property | Value |

| IUPAC Name | 2-(2,2,2-trifluoroacetamido)ethyl 4-methylbenzenesulfonate |

| Molecular Formula | C11H12F3NO4S |

| Molecular Weight | 327.28 g/mol |

| Functional Groups | Trifluoroacetamide, Tosylate, Ethylamine (B1201723) |

| CAS Number | 102128-65-8 |

Reactivity Profile

| Nucleophile | Product Type | Reaction |

| R-MgBr (Grignard) | N-protected amine | C-C bond formation |

| R-NH2 (Amine) | N-protected diamine | C-N bond formation |

| R-O- (Alkoxide) | N-protected amino ether | C-O bond formation |

| N3- (Azide) | N-protected amino azide | C-N bond formation |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDKEGCRKJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155307 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-83-0 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Trifluoroacetyl 2 Tosyloxy Ethylamine

Historical Context of Tosylate Ester Formation Strategies

The formation of tosylate esters from alcohols is a fundamental and well-established transformation in organic synthesis. Historically, the most common method involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com Pyridine (B92270) has traditionally been used as the base, serving both as a solvent and a catalyst. google.com This method is widely applicable to both aliphatic and aromatic alcohols. google.com The primary purpose of converting an alcohol to a tosylate is to transform the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution (SN2) and elimination reactions. libretexts.orgmasterorganicchemistry.comucalgary.ca The stability of the resulting tosylate anion is attributed to resonance delocalization of the negative charge across the sulfonyl group. libretexts.orgucalgary.ca

Over the years, various modifications to the classical procedure have been developed to improve reaction times, yields, and work-up procedures. google.com These advancements include the use of alternative bases and solvent systems. For instance, procedures using inorganic bases like potassium hydroxide (B78521) in a biphasic water/dichloromethane system or potassium carbonate in acetonitrile (B52724) have been developed, offering less hazardous and more efficient alternatives, particularly for the synthesis of N-tosyl aziridines from 2-amino alcohols. nih.gov More recent methods have also explored the use of catalytic amounts of amines, such as N,N-dimethylbenzylamine, with potassium hydroxide in an aqueous solvent, which simplifies the removal of unreacted tosyl chloride. researchgate.net The development of these strategies has been driven by the need for milder, more efficient, and scalable processes for the synthesis of tosylates, which are crucial intermediates in organic chemistry. google.comresearchgate.net

Synthesis Pathways to N-Trifluoroacetylated Amines

The introduction of a trifluoroacetyl group to an amine is a common protective strategy in organic synthesis, particularly in peptide chemistry. wikipedia.orgtcichemicals.com The trifluoroacetyl group is valued for its ability to increase the stability of the amine and can be introduced under various conditions.

One of the most direct methods for N-trifluoroacetylation is the reaction of a primary or secondary amine with trifluoroacetic anhydride (B1165640). google.com Another common reagent is ethyl trifluoroacetate (B77799), which can effectively trifluoroacetylate amino acids and peptides. acs.org

More contemporary methods have focused on developing milder and more efficient procedures. For instance, a method has been developed that uses trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine (B128534). google.com This approach allows for the synthesis of N-trifluoroacetylated amines at room temperature, avoiding the high temperatures and long reaction times associated with some traditional methods. google.com

A notable side reaction in peptide synthesis can also lead to N-trifluoroacetylation. When using trifluoroacetic acid for the deprotection of other protecting groups, N-terminal hydroxyamino acids can undergo trifluoroacetylation. nih.gov This occurs through the formation of a trifluoroacetyl ester intermediate, followed by an O-to-N acyl shift. nih.gov

Furthermore, catalyst-free methods for the reductive trifluoroethylation of amines using trifluoroacetic acid have been reported, which proceed through the reduction of in situ-generated silyl (B83357) ester intermediates. nih.gov While this method yields a trifluoroethyl group rather than a trifluoroacetyl group, it highlights the versatile reactivity of trifluoroacetic acid in amine modification.

Optimization of Precursor Synthesis and Purification

The synthesis of N-Trifluoroacetyl (2-tosyloxy)ethylamine relies on the efficient preparation and purification of its key precursor, N-trifluoroacetyl-2-aminoethanol. This involves the synthesis of a suitable 2-aminoethanol derivative followed by its N-trifluoroacetylation.

2-Aminoethanol and its derivatives are important building blocks in organic synthesis. They can be prepared through various routes, including the reductive amination of aldehydes and ketones. mdpi.com For instance, N-alkylated ethanolamines can be synthesized, although controlling the degree of alkylation to achieve mono-alkylation can be challenging. chemrxiv.org One approach to obtaining pure N-monoalkylated ethanolamine (B43304) derivatives involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the amine. chemrxiv.org This allows for subsequent alkylation of the protected amine, followed by deprotection to yield the desired mono-alkylated product. chemrxiv.org Another method involves the reaction of ethanolamine with an alkylating agent, though this often leads to a mixture of mono- and di-alkylated products requiring purification. chemrxiv.org

The N-trifluoroacetylation of 2-aminoethanol is a critical step. This can be achieved using standard trifluoroacetylating agents. A common method involves reacting the amino alcohol with trifluoroacetic anhydride. google.com Alternatively, ethyl trifluoroacetate can be used as the trifluoroacetylating agent. acs.org In some cases, trifluoroacetylation can be achieved using trifluoroacetic acid under specific conditions. google.com For example, reacting a primary amine with trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine provides a mild and efficient route to the N-trifluoroacetylated product. google.com The choice of reagent and reaction conditions can be optimized to maximize the yield and purity of the N-trifluoroacetyl-2-aminoethanol precursor.

Detailed Investigation of Tosylation Reactions

The final step in the synthesis is the tosylation of the hydroxyl group of N-trifluoroacetyl-2-aminoethanol. This reaction transforms the alcohol into a good leaving group, which is essential for subsequent nucleophilic substitution reactions.

The most common tosylating agent is p-toluenesulfonyl chloride (TsCl). google.comucalgary.ca The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ucalgary.ca Pyridine is a traditional choice, but other bases such as triethylamine or inorganic bases like potassium carbonate can also be used. google.comnih.gov

Alternative tosylating reagents have also been explored. For instance, p-toluenesulfonic anhydride can be used, and its reaction with alcohols can be catalyzed by ytterbium(III) trifluoromethanesulfonate (B1224126) under neutral and mild conditions. organic-chemistry.org Another approach involves the use of a reagent formed from TsCl and N-methylimidazole (NMI), which creates a highly reactive N-sulfonylammonium intermediate. organic-chemistry.org The choice of the tosylating agent and the reaction conditions can significantly impact the efficiency and outcome of the tosylation reaction. For a substrate like N-trifluoroacetyl-2-aminoethanol, the conditions must be carefully selected to avoid side reactions involving the trifluoroacetamide (B147638) group.

A comparative study of different tosylating reagents for the synthesis of mono-2-O-tosyl-β-cyclodextrin showed that various reagents could be successfully employed, with yields ranging from 33% to 40% under optimized conditions. researchgate.net This suggests that a similar evaluation for the tosylation of N-trifluoroacetyl-2-aminoethanol could identify the most effective reagent and conditions for this specific transformation.

Solvent Effects in Tosylation

The selection of a solvent is a critical parameter in the tosylation of alcohols, including the precursor to this compound. The solvent's primary roles are to dissolve the reactants and to modulate the reactivity of the species involved. The efficiency of the tosylation reaction is significantly influenced by the solvent's polarity, its ability to stabilize intermediates, and its potential to participate in the reaction.

Traditionally, pyridine has been employed as both a solvent and a base in tosylation reactions. reactionweb.io Its function extends beyond simply neutralizing the hydrochloric acid byproduct; it also acts as a nucleophilic catalyst, as will be discussed in section 2.4.3. However, a range of aprotic solvents are commonly used, with their selection impacting reaction rates and yields.

Dichloromethane (DCM) is a favored solvent, particularly when using tertiary amine bases like triethylamine. sciencemadness.org Its inert nature and ability to dissolve both the starting alcohol and tosyl chloride contribute to its effectiveness. Other aprotic solvents, such as diethyl ether and toluene, have also been successfully utilized in tosylation reactions, often in conjunction with strong bases like alkali metal hydroxides. google.com

The polarity of the solvent can have a pronounced effect. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to accelerate the subsequent nucleophilic substitution of the tosylate group. nih.gov In some specialized procedures, even water has been used as a solvent for the tosylation of primary alcohols, although this requires careful control of pH and the use of specific catalysts to be effective. researchgate.net The choice of solvent can be crucial, as unsuitable solvents may lead to substantially inferior results or complete reaction failure. sciencemadness.org

The following table summarizes the effects of various solvents on representative tosylation reactions of alcohols, providing insight into the conditions applicable to the synthesis of this compound.

Table 1: Influence of Solvent on Alcohol Tosylation Efficiency

| Solvent | Base | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Pyridine | Pyridine | Generic Alcohol | Acts as both solvent and catalyst; classic method. | reactionweb.io |

| Dichloromethane (DCM) | Triethylamine | Ethanolamine | Effective for tosylation with tertiary amine bases. | sciencemadness.org |

| Diethyl Ether | Potassium Hydroxide | 1,2-diphenylethane-1,2-diol | Good yields in an aprotic, non-polar medium. | google.com |

| Acetonitrile | Potassium Carbonate | 2-Amino Alcohols | Smooth and clean reaction for subsequent cyclization. | nih.gov |

| N,N-Dimethylformamide (DMF) | Triethylamine | p-Nitrobenzyl alcohol | Accelerates subsequent nucleophilic substitution. | nih.gov |

Catalytic Approaches to Enhance Tosylation Efficiency

To improve the rate and efficiency of tosylation, various catalytic approaches have been developed. These methods often allow for milder reaction conditions and can overcome the low reactivity of sterically hindered or electron-deficient alcohols.

Nucleophilic Catalysis:

The most common and effective catalysts for tosylation are nucleophilic amines, such as 4-dimethylaminopyridine (B28879) (DMAP). DMAP is significantly more nucleophilic than pyridine or the alcohol substrate. It functions by reacting with tosyl chloride to form a highly reactive N-tosyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than tosyl chloride itself, thereby dramatically accelerating the rate of the reaction. stackexchange.comnih.gov The use of even catalytic amounts of DMAP (e.g., 0.1 to 0.6 equivalents) in conjunction with a stoichiometric base like triethylamine can lead to rapid and high-yielding tosylations, often at reduced temperatures. stackexchange.comrsc.org

Pyridine, while often used as a solvent and acid scavenger, also functions as a nucleophilic catalyst, albeit a less potent one than DMAP. It reacts with tosyl chloride to form an N-tosylpyridinium chloride intermediate, which is the actual tosylating agent. stackexchange.comreddit.comechemi.com

Other Catalytic Systems:

While nucleophilic amine catalysis is prevalent, other systems have been explored. Metal catalysts, including Yb(OTf)₃ and cobalt(II) salts, have been used for tosylation. lookchem.com These Lewis acidic catalysts can activate the alcohol towards tosylation. However, they may require more vigorous reaction conditions compared to DMAP-catalyzed processes. lookchem.com The development of protocols using inorganic bases like potassium carbonate or potassium hydroxide can also be considered a catalytic approach, particularly in biphasic systems or when used for in-situ cyclizations following tosylation. nih.gov

The table below compares different catalytic conditions for tosylation reactions.

Table 2: Comparison of Catalytic Methods for Alcohol Tosylation

| Catalyst | Base | Solvent | Temperature | Reaction Time | Key Feature | Reference |

|---|---|---|---|---|---|---|

| None | Pyridine | Pyridine | Room Temp. | Several hours | Classical method; pyridine acts as weak catalyst. | reactionweb.io |

| 4-Dimethylaminopyridine (DMAP) | Triethylamine | Dichloromethane | 0 °C to Room Temp. | < 1 hour to a few hours | Highly efficient; forms a reactive tosylpyridinium intermediate. | nih.govrsc.org |

| Pyridine | Pyridine | Pyridine | Room Temp. | Several hours | Forms N-tosylpyridinium intermediate. | stackexchange.comreddit.com |

| N-Methylmorpholine | Triethylamine | Dichloromethane | Not specified | Not specified | Mentioned as a potential replacement for pyridine. | sciencemadness.org |

Advanced Synthetic Routes and Stereochemical Considerations

Beyond the fundamental synthesis, this compound and its derivatives are valuable building blocks in more complex synthetic strategies, where stereochemical control is often paramount.

Enantioselective Synthesis Strategies (if applicable to chiral variants)

While this compound itself is an achiral molecule, chiral variants can be synthesized, and the stereochemistry of these reactions is of significant interest. The synthesis of an enantiopure chiral derivative would typically commence from a chiral 2-amino alcohol.

The critical tosylation step in such a synthesis proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. reactionweb.io This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond attacks the sulfur atom of the tosyl chloride. This preservation of stereochemistry is a key advantage of converting an alcohol to a tosylate before performing a nucleophilic substitution, as direct substitution of the alcohol often leads to inversion of stereochemistry with significant stereochemical uncertainty.

The synthesis of chiral N-tosyl aziridines from enantiomerically pure 2-amino alcohols provides a relevant example of this principle. nih.govresearchgate.net In this multi-step, one-pot procedure, the chiral amino alcohol is first N-tosylated, and then the hydroxyl group is O-tosylated. The subsequent intramolecular cyclization occurs via an Sₙ2 reaction, which proceeds with inversion of configuration at the carbon bearing the tosylate, yielding a stereochemically defined aziridine (B145994). A similar strategy could be employed starting with a chiral N-trifluoroacetylated amino alcohol to produce chiral derivatives of this compound, which could then be used in stereospecific substitution reactions.

Total Synthesis Applications Incorporating the Compound

This compound is a versatile bifunctional building block with significant potential in total synthesis. The trifluoroacetyl group serves as a robust protecting group for the amine, stable to many reaction conditions but removable when desired. The tosylate moiety is an excellent leaving group, activating the adjacent carbon for nucleophilic substitution.

This compound can be viewed as a synthetic equivalent of an N-trifluoroacetyl aziridine or a protected 2-aminoethyl cation. Its utility lies in the introduction of a protected two-carbon nitrogen-containing fragment into a larger molecule. The tosylate can be displaced by a wide array of nucleophiles, including:

Azides: To form azidoamines, which can be subsequently reduced to diamines or used in click chemistry. nih.gov

Cyanides: For the synthesis of protected aminonitriles, precursors to β-amino acids.

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To form thioether linkages.

Carbon nucleophiles (e.g., organocuprates, enolates): For carbon-carbon bond formation.

While specific total syntheses explicitly citing this compound are not prominently featured in the literature, the strategic use of similar tosylated and protected amino alcohols is widespread. For example, tosylated derivatives are common precursors for nucleophilic substitutions with [¹⁸F]fluoride in the synthesis of radiopharmaceuticals. nih.gov The ability to install a protected ethylamine (B1201723) unit with high efficiency and predictability makes this compound a valuable tool for constructing nitrogen-containing natural products, pharmaceuticals, and other complex organic targets.

Reactivity Profiles and Mechanistic Investigations of N Trifluoroacetyl 2 Tosyloxy Ethylamine

Nucleophilic Substitution Reactions at the Tosyloxy Group

The primary carbon bearing the tosyloxy group is electrophilic and highly susceptible to attack by nucleophiles. The tosylate anion (p-toluenesulfonate) is a very stable species and therefore an excellent leaving group, facilitating substitution reactions.

Mechanism of S_N2 Reactions

The reaction of N-Trifluoroacetyl (2-tosyloxy)ethylamine with nucleophiles is expected to proceed predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. This is characteristic of primary substrates with good leaving groups. The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group breaks.

The key features of this mechanism are:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, leading to second-order kinetics.

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center. Although the target molecule is achiral, this inversion is a fundamental characteristic of the S_N2 pathway.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the tosyloxy leaving group.

A wide variety of nucleophiles can be employed to displace the tosylate group, leading to a diverse range of substituted products. The effectiveness of the reaction is influenced by the strength of the nucleophile and the choice of solvent, with polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favoring S_N2 reactions.

| Nucleophile (Nu⁻) | Product | Typical Conditions |

| Azide (N₃⁻) | N-(2-azidoethyl)trifluoroacetamide | NaN₃, DMF, 80 °C |

| Cyanide (CN⁻) | N-(2-cyanoethyl)trifluoroacetamide | NaCN, DMSO, 100 °C |

| Iodide (I⁻) | N-(2-iodoethyl)trifluoroacetamide | NaI, Acetone, reflux |

| Thiolate (RS⁻) | N-(2-(alkylthio)ethyl)trifluoroacetamide | RSH, NaH, THF, 0 °C to rt |

| Amine (R₂NH) | N-(2-(dialkylamino)ethyl)trifluoroacetamide | R₂NH, MeCN, heat |

This table presents expected outcomes for S_N2 reactions based on the reactivity of primary tosylates.

Mechanism of S_N1 Reactions (if observed)

A unimolecular nucleophilic substitution (S_N1) reaction involves a two-step mechanism where the leaving group departs first to form a carbocation intermediate, which is then captured by a nucleophile. This pathway is favored for tertiary, allylic, or benzylic substrates that can form stable carbocations.

For this compound, the formation of a primary carbocation (CF₃CONHCH₂CH₂⁺) is highly energetically unfavorable. Therefore, the S_N1 mechanism is not an expected or commonly observed pathway for this compound under typical nucleophilic substitution conditions. S_N1 reactions could potentially occur only under forcing conditions or with solvents that strongly favor ionization, but would likely be accompanied by competing elimination and rearrangement reactions.

Intramolecular Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular nucleophilic substitution, where a nucleophilic center within the molecule attacks the electrophilic carbon bearing the tosylate. The nitrogen atom of the trifluoroacetamide (B147638) group can act as an internal nucleophile.

Deprotonation of the amide N-H with a non-nucleophilic base would significantly enhance the nucleophilicity of the resulting anion, which could then readily displace the tosylate group in an intramolecular S_N2 reaction. This process, known as the Gabriel synthesis of aziridines, would yield N-trifluoroacetylaziridine. The formation of this three-membered ring is kinetically favored.

| Base | Solvent | Expected Product | Reaction Type |

| Sodium Hydride (NaH) | THF | N-Trifluoroacetylaziridine | Intramolecular S_N2 |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | N-Trifluoroacetylaziridine | Intramolecular S_N2 |

| Potassium tert-butoxide | t-BuOH | N-Trifluoroacetylaziridine | Intramolecular S_N2 |

This table illustrates plausible conditions for inducing intramolecular cyclization.

Reactions Involving the Trifluoroacetamide Moiety

The trifluoroacetamide group is a robust functional group, but it can undergo specific transformations, particularly hydrolysis and reactions at the nitrogen atom.

Hydrolysis Studies of the Trifluoroacetamide

The trifluoroacetyl group is often used as a protecting group for amines because it is stable under many conditions but can be removed when desired. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group makes the amide carbonyl highly electrophilic and thus more susceptible to hydrolysis compared to a standard acetamide.

Hydrolysis to release the free amine (ethylamine) can be achieved under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the cleavage of the C-N bond.

| Reagent(s) | Solvent | Temperature | Outcome |

| 1 M NaOH | Water/Methanol | Room Temp | Cleavage of trifluoroacetyl group |

| K₂CO₃ | Water/Methanol | Room Temp | Cleavage of trifluoroacetyl group |

| NH₃ | Methanol | Room Temp | Cleavage of trifluoroacetyl group |

| NaBH₄ | Ethanol | Room Temp | Reductive cleavage |

This table summarizes common conditions for the deprotection of N-trifluoroacetyl groups found in the literature.

N-Alkylation Reactions and Protecting Group Manipulations

The hydrogen atom on the nitrogen of the trifluoroacetamide is significantly more acidic than that of a typical amide. This is due to the powerful inductive effect of the CF₃ group, which stabilizes the negative charge on the conjugate base (the nitrogen anion).

This enhanced acidity allows for the deprotonation of the trifluoroacetamide with moderate bases (e.g., K₂CO₃, NaH) to form a nucleophilic nitrogen anion. This anion can then be alkylated by reacting it with an alkyl halide or another electrophile. This N-alkylation provides a route to synthesize N,N-disubstituted trifluoroacetamides.

This reactivity underscores the dual role of the trifluoroacetyl group: it deactivates the amine's nucleophilicity while providing an acidic proton that can be selectively removed to allow for subsequent functionalization at the nitrogen atom.

Elimination Reactions to Form Unsaturated Species

The structure of this compound, featuring a good leaving group (tosyloxy) on a primary carbon and adjacent protons, makes it a potential substrate for elimination reactions to form N-vinyl-2,2,2-trifluoroacetamide. The primary mechanisms for such reactions are the E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) pathways.

The competition between E1 and E2 pathways is dictated by several factors, including the nature of the substrate, the strength of the base, the solvent, and the temperature.

E2 Mechanism: This pathway involves a single, concerted step where a base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com For this compound, an E2 reaction would be favored by the use of a strong, non-nucleophilic base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. sigmaaldrich.com The strong electron-withdrawing nature of the N-trifluoroacetyl group would increase the acidity of the adjacent protons, potentially facilitating their abstraction by a base and thus favoring the E2 pathway.

E1 Mechanism: This pathway proceeds through a two-step mechanism involving the initial departure of the leaving group to form a carbocation intermediate, followed by the abstraction of a proton by a weak base to form the alkene. masterorganicchemistry.com However, the formation of a primary carbocation from this compound is highly unfavorable due to its instability. Therefore, the E1 pathway is considered significantly less likely for this compound under typical conditions.

| Feature | E1 Pathway | E2 Pathway | Expected for this compound |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | E2 pathway is more probable. |

| Substrate | Favored by tertiary > secondary | Favored by tertiary > secondary > primary | As a primary tosylate, E2 is possible. |

| Base | Weak base is sufficient | Requires a strong base | A strong base would be needed to promote elimination. |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | The rate would likely depend on the base concentration. |

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another. researchgate.netuniurb.it In the context of this compound, the resulting alkene, N-vinyl-2,2,2-trifluoroacetamide, does not have stereoisomers. However, the principles of stereoselectivity, particularly the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group in E2 reactions, would still govern the transition state geometry. researchgate.net For the E2 elimination to occur, the molecule would need to adopt a conformation where a β-hydrogen and the tosyloxy group are in the same plane and on opposite sides of the C-C bond.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles and strong bases. Their interaction with this compound could lead to several potential reaction pathways.

Grignard reagents (R-MgX) are highly reactive organometallic compounds. masterorganicchemistry.com Their reaction with this compound could proceed via two main competitive pathways:

Nucleophilic Substitution (SN2): The Grignard reagent could act as a nucleophile, attacking the carbon bearing the tosyloxy group and displacing it. This would result in the formation of a new carbon-carbon bond.

Elimination (E2): Due to their strong basicity, Grignard reagents can also act as bases, abstracting a proton and inducing an E2 elimination to yield N-vinyl-2,2,2-trifluoroacetamide.

The outcome of the reaction would likely be influenced by steric hindrance around the reaction center and the specific Grignard reagent used.

Organolithium reagents (R-Li) are generally more reactive and stronger bases than Grignard reagents. sigmaaldrich.comnih.gov Consequently, their reaction with this compound would have a higher propensity for elimination over substitution. The powerful basicity of organolithium compounds makes them highly effective in deprotonation reactions. nih.gov

Another potential reaction site is the N-H proton of the trifluoroacetylamino group. The acidity of this proton is significantly increased by the electron-withdrawing trifluoroacetyl group, making it susceptible to deprotonation by a strong organometallic base. This acid-base reaction would consume the organometallic reagent and prevent substitution or elimination from occurring unless an excess of the reagent is used.

| Reagent | Potential Pathways | Likely Outcome |

| Grignard Reagent (R-MgX) | SN2, E2, Deprotonation | A mixture of substitution and elimination products, depending on the reagent and conditions. |

| Organolithium Reagent (R-Li) | SN2, E2, Deprotonation | Elimination and/or deprotonation are highly probable due to the reagent's strong basicity. |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

In the absence of experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to:

Model Reaction Pathways: The transition states and intermediates for the E1, E2, and SN2 reactions could be calculated to determine the activation energies and thermodynamic stabilities of each pathway.

Determine Reaction Energetics: By comparing the calculated energy barriers, a prediction can be made as to which reaction pathway (elimination vs. substitution) is more favorable with different bases or nucleophiles.

Analyze Electronic Effects: Computational methods can provide insights into the electronic structure of the molecule, such as the acidity of the N-H and β-protons, and how the electron-withdrawing trifluoroacetyl group influences the reactivity at different sites.

Such theoretical studies would offer valuable predictions about the chemical behavior of this compound and guide potential future experimental investigations.

In-Depth Analysis of this compound Reveals Scant Research Data

The inquiry, which sought to populate a detailed article on the compound's chemical behavior, was structured to focus exclusively on these advanced computational and theoretical chemistry topics. However, the scientific literature does not appear to contain the specific experimental or computational data required to elaborate on these aspects of this compound's reactivity.

General information on related compounds, such as 2-[18F]fluoroethyl tosylate and trifluoroethanol tosylate, is available and provides insights into the reactivity of the tosyl and trifluoroacetyl groups separately. For instance, the tosyl group is well-known as a good leaving group in nucleophilic substitution reactions, and the trifluoroacetyl group is a common protecting group for amines. However, the interplay of these functional groups within the specific molecular structure of this compound and its impact on reaction mechanisms, transition states, and molecular orbitals have not been a subject of published research.

Consequently, the creation of data tables and detailed research findings as requested for the subsections on transition state analysis, reaction coordinate mapping, and Frontier Molecular Orbital Theory is not feasible based on the current body of scientific knowledge. Further research and computational studies would be necessary to generate the data required for such a detailed analysis.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as an Electrophilic Synthon for Amine Introduction

N-Trifluoroacetyl (2-tosyloxy)ethylamine serves as an effective electrophilic synthon for the protected aminoethyl group, -CH2CH2NHCOCF3. The carbon atom attached to the tosylate group is electrophilic and readily undergoes nucleophilic attack, allowing for the facile introduction of the N-trifluoroacetyl aminoethyl moiety into a variety of substrates.

The trifluoroacetyl protecting group offers several advantages. Its strong electron-withdrawing character significantly reduces the nucleophilicity of the nitrogen atom, preventing undesired side reactions such as self-cyclization to form N-(trifluoroacetyl)aziridine under neutral or acidic conditions. Furthermore, this protecting group can be readily cleaved under mild basic conditions to liberate the primary amine, making it a versatile tool in multi-step syntheses.

Application in the Construction of Heterocyclic Systems

A significant application of this compound lies in the synthesis of various nitrogen-containing heterocycles. These cyclic structures are prevalent in pharmaceuticals, agrochemicals, and natural products.

The intramolecular cyclization of derivatives of this compound is a powerful method for the synthesis of small, strained nitrogen-containing rings like aziridines. While the trifluoroacetyl group itself deactivates the nitrogen, its removal in situ can trigger cyclization. A more common strategy involves the use of a related precursor, a 2-amino alcohol, which is then tosylated on both the nitrogen and oxygen atoms, followed by base-mediated ring closure to form an N-tosyl aziridine (B145994). nih.gov This general principle can be adapted, where the trifluoroacetyl group would be replaced by a tosyl group to facilitate the cyclization.

The synthesis of aziridines often proceeds via an intramolecular SN2 reaction, where the deprotected amino group acts as a nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group. The reaction conditions for such cyclizations are crucial and are typically mediated by a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

| Precursor | Product | Reaction Type |

| N-Protected-(2-tosyloxy)ethylamine | N-Protected Aziridine | Intramolecular Cyclization |

While less common, the synthesis of four-membered azetidine (B1206935) rings can also be envisioned through a similar intramolecular cyclization strategy, albeit with different ring strain considerations. The formation of azetidines from γ-amino alcohols or their derivatives is a known synthetic transformation.

The utility of this compound extends to the construction of larger, more complex nitrogen-containing heterocyclic systems. By reacting with suitable difunctional nucleophiles, it can participate in annulation reactions to form five-, six-, and seven-membered rings, which are core structures in many biologically active compounds. openmedicinalchemistryjournal.com

For example, reaction with a β-dicarbonyl compound could lead to the formation of a substituted piperidine (B6355638) derivative after initial alkylation at the central carbon, followed by reductive amination or other cyclization strategies. The trifluoroacetyl group can be strategically removed during the synthetic sequence to allow for the desired ring-forming reaction.

Precursor for Diversified Aminoethyl Derivatives

Beyond its use in heterocycle synthesis, this compound is a versatile precursor for a wide array of functionalized aminoethyl derivatives.

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functionalities at the terminal position of the aminoethyl chain. A diverse array of nucleophiles can be employed in this context, leading to a broad scope of products.

Table of Nucleophilic Displacement Reactions

| Nucleophile | Product | Functional Group Introduced |

| Azide (N3-) | N-Trifluoroacetyl-(2-azido)ethylamine | Azide |

| Cyanide (CN-) | N-Trifluoroacetyl-(3-aminopropionitrile) | Cyano |

| Thiolates (RS-) | N-Trifluoroacetyl-(2-thioethyl)amine | Thioether |

| Carboxylates (RCOO-) | N-Trifluoroacetyl-(2-acyloxy)ethylamine | Ester |

| Alkoxides (RO-) | N-Trifluoroacetyl-(2-alkoxy)ethylamine | Ether |

These reactions are typically carried out in polar aprotic solvents to facilitate the SN2 pathway. The resulting products can then be further elaborated by either modifying the newly introduced functional group or by deprotecting the amine to engage it in subsequent transformations.

While the tosylate group is a highly effective leaving group, in certain synthetic scenarios, its conversion to another leaving group may be advantageous to modulate reactivity or achieve specific stereochemical outcomes. For instance, the tosylate can be displaced by a halide ion, such as iodide, in a Finkelstein-type reaction. The resulting iodo derivative can exhibit enhanced reactivity in subsequent nucleophilic substitution reactions.

This transformation allows for a two-step approach to introduce nucleophiles that may not be compatible with the initial tosylation conditions or that react more efficiently with an alkyl iodide.

Stereoselective Applications in Asymmetric Synthesis of this compound

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their biological activity, metabolic stability, and lipophilicity. The trifluoroacetyl group, in particular, serves as a valuable protecting group for amines and as a precursor for the introduction of the trifluoroethylamine moiety. When combined with a tosylate leaving group, as in this compound, the resulting compound becomes a potent electrophile for nucleophilic substitution reactions. In the context of asymmetric synthesis, chiral variants of such building blocks are of paramount importance for the construction of enantiomerically pure complex molecules.

Use as a Chiral Building Block

While specific chiral variants of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for the hypothetical consideration of its use as a chiral building block. A chiral version of this compound would possess a stereocenter, most likely at the carbon bearing the tosyloxy group (C2). Such a chiral, non-racemic building block could be synthesized from a chiral precursor, such as a chiral amino alcohol, through stereospecific reactions that preserve the stereochemical integrity of the chiral center.

The utility of a chiral building block lies in its ability to transfer its stereochemical information to a new, more complex molecule. In a typical application, a nucleophile would attack the chiral electrophile, displacing the tosylate group in an SN2 reaction. This reaction proceeds with inversion of configuration at the electrophilic carbon, allowing for predictable control over the stereochemistry of the product.

For instance, the reaction of a hypothetical (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine with a nucleophile would yield a product with the (S)-configuration at the corresponding carbon center. This strategy is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where a specific enantiomer is required for therapeutic efficacy. The trifluoroacetyl group in the resulting product can be retained or subsequently removed under specific conditions to yield a primary amine.

The table below illustrates the potential of chiral this compound in asymmetric synthesis.

Table 1: Hypothetical Application of Chiral this compound in Asymmetric Synthesis

| Chiral Building Block | Nucleophile | Reaction Type | Expected Product Stereochemistry |

| (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine | Azide (N₃⁻) | SN2 | (S)-2-Azido-N-trifluoroacetylethylamine |

| (S)-N-Trifluoroacetyl (2-tosyloxy)ethylamine | Malonate Ester Enolate | SN2 | (R)-Alkylated Malonate Derivative |

| (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine | Thiolate (RS⁻) | SN2 | (S)-Thioether Derivative |

Enantiomeric Excess and Diastereomeric Ratio Control

In asymmetric synthesis, the primary goals are to achieve high levels of enantiomeric excess (ee) for molecules with one stereocenter and high diastereomeric ratios (dr) for molecules with multiple stereocenters. The use of enantiomerically pure building blocks is a powerful strategy to achieve these goals.

When a chiral, enantiomerically pure building block like (R)- or (S)-N-Trifluoroacetyl (2-tosyloxy)ethylamine is used, the enantiomeric excess of the product is directly determined by the enantiomeric purity of the starting material, assuming a stereospecific reaction mechanism like SN2. If the starting building block has an enantiomeric excess of >99%, the resulting product will also have an enantiomeric excess of >99%, provided no racemization occurs.

When a chiral building block reacts with a chiral nucleophile, the formation of diastereomers is possible. The inherent stereochemistry of both the electrophile and the nucleophile will influence the transition state energies of the competing reaction pathways, leading to a preference for the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.

For example, the reaction of (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine with a chiral enolate could lead to the formation of two diastereomers, (R,R) and (R,S). The relative amounts of these diastereomers, and thus the diastereomeric ratio, will depend on the steric and electronic interactions in the respective transition states. Careful selection of reactants and reaction conditions can often lead to high diastereoselectivity.

The following table provides a hypothetical overview of the expected outcomes in terms of stereochemical control when using a chiral variant of this compound.

Table 2: Expected Stereochemical Control Using Chiral this compound

| Reaction Scenario | Reactants | Desired Outcome | Factors Influencing Control |

| Enantioselective Synthesis | (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine (>99% ee) + Achiral Nucleophile | Product with >99% ee | Stereospecificity of the reaction (e.g., SN2 inversion) |

| Diastereoselective Synthesis | (R)-N-Trifluoroacetyl (2-tosyloxy)ethylamine + Chiral Nucleophile | High diastereomeric ratio (e.g., >95:5 dr) | Matched vs. mismatched interactions between chiral centers in the transition state |

| Kinetic Resolution | Racemic this compound + Chiral Reagent/Catalyst | Separation of enantiomers | Differential reaction rates of the enantiomers with the chiral agent |

Future Directions and Emerging Research Avenues

Exploration of Sustainable Synthesis Routes

The traditional synthesis of N-Trifluoroacetyl (2-tosyloxy)ethylamine likely involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic pathways. Key areas of exploration will include the adoption of green chemistry principles for both the trifluoroacetylation and tosylation steps.

Recent advancements in greener tosylation methods offer promising alternatives to conventional procedures. jchemlett.comrsc.orgorganic-chemistry.org These methods often employ eco-friendly solvents, reduce the use of hazardous reagents, and aim for chromatography-free purification, thereby minimizing the environmental impact. jchemlett.comrsc.org The exploration of these techniques for the synthesis of this compound could lead to more efficient and sustainable production.

| Parameter | Conventional Tosylation | Green Tosylation Approach |

| Solvent | Dichloromethane, Chloroform | Water, NaOH-urea, Ionic Liquids |

| Base | Pyridine (B92270), Triethylamine (B128534) | Mild bases, Surfactants |

| Purification | Column Chromatography | Extraction, Precipitation |

| Waste Profile | High organic waste | Reduced waste, recyclable solvents |

This table presents a comparative overview of conventional and potential green tosylation methods that could be adapted for the synthesis of this compound.

Application in Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govthieme.deunimi.it The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow chemistry systems.

An automated flow synthesis setup could enable the sequential trifluoroacetylation and tosylation of ethanolamine (B43304) in a continuous manner, minimizing manual handling and improving reproducibility. researchgate.netamidetech.comresearchgate.netmit.edu Furthermore, the in situ generation and immediate use of this compound in a subsequent reaction, such as intramolecular cyclization to N-trifluoroacetylaziridine, would be a significant advancement. This approach would circumvent the need to isolate the potentially reactive intermediate, thereby increasing efficiency and safety.

| Stage | Potential Flow Chemistry Implementation | Advantages |

| Reagent Introduction | Precise pumping of ethanolamine, trifluoroacetylating agent, and tosyl chloride | Stoichiometric control, reduced excess reagents |

| Reaction | Microreactors or packed-bed reactors for efficient mixing and heat transfer | Enhanced reaction rates, improved safety for exothermic steps |

| In-line Analysis | Integration of spectroscopic techniques (e.g., IR, NMR) | Real-time reaction monitoring and optimization |

| Downstream Processing | In-line quenching and extraction | Reduced workup time, potential for continuous purification |

This table outlines the potential implementation of flow chemistry for the synthesis and subsequent reactions of this compound.

Integration into Catalyst Development for Novel Transformations

The structural features of this compound, particularly the trifluoroacetyl group, suggest its potential utility in the development of novel catalysts. The trifluoroacetyl moiety is a strong electron-withdrawing group and can influence the electronic properties of a molecule, potentially serving as a directing group in metal-catalyzed reactions. rsc.orgpnas.org

Future research could explore the synthesis of ligands or organocatalysts derived from this compound. For instance, the ethylamine (B1201723) backbone could be incorporated into a larger ligand framework, with the trifluoroacetyl group modulating the catalytic activity or selectivity of a metal center. The trifluoroacetyl group is also known for its use as a protecting group in peptide synthesis, and this knowledge could be leveraged in the design of peptide-based catalysts. creative-peptides.comacs.orgub.edugoogle.comnih.gov

Moreover, N-triflylphosphoramides, which are highly acidic, have emerged as powerful catalysts for asymmetric transformations. researchgate.net Investigating analogous structures derived from trifluoroacetylated amines could open new avenues in Brønsted acid catalysis.

Expansion of Synthetic Utility in Natural Product Synthesis

Aziridines are valuable intermediates in the synthesis of complex nitrogen-containing natural products, particularly alkaloids. researchgate.netnih.govugent.beresearchgate.netyoutube.com this compound is a logical precursor to N-trifluoroacetylaziridine through intramolecular cyclization. The trifluoroacetyl group can activate the aziridine (B145994) ring towards nucleophilic attack, and its subsequent removal under mild basic conditions provides a route to various functionalized amines.

Future research is expected to focus on utilizing this compound as a key building block for the synthesis of natural product analogues. nih.govunina.it The controlled ring-opening of the derived aziridine with various nucleophiles could provide access to a diverse range of chiral amino alcohol derivatives, which are common motifs in biologically active molecules.

| Natural Product Class | Potential Application of N-Trifluoroacetylaziridine | Key Transformation |

| Alkaloids | Synthesis of piperidine (B6355638), pyrrolidine, and indole (B1671886) alkaloid cores | Regio- and stereoselective aziridine ring-opening |

| Amino Sugars | Introduction of a nitrogen-containing stereocenter | Nucleophilic attack by oxygen nucleophiles |

| β-Amino Acids | Formation of the β-amino acid backbone | Ring-opening with carbon nucleophiles |

This table illustrates the potential applications of N-trifluoroacetylaziridine, derived from this compound, in the synthesis of various classes of natural products.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity and exploring the reaction mechanisms of novel compounds. nih.govresearchgate.netresearchgate.netacs.orgmdpi.com For this compound, theoretical studies can offer significant insights into its conformational preferences, the energetics of its intramolecular cyclization, and the transition states of its potential reactions. researchgate.netnu.edu.kz

Density Functional Theory (DFT) calculations could be employed to model the transition state for the formation of N-trifluoroacetylaziridine, providing information on the reaction barrier and the influence of the solvent. nih.gov Such studies can help in optimizing reaction conditions to favor the desired cyclization pathway.

Furthermore, computational modeling can predict the regioselectivity and stereoselectivity of the ring-opening of the resulting aziridine with different nucleophiles. This predictive power can guide experimental efforts and accelerate the discovery of new synthetic methodologies. Investigating the potential for the trifluoroacetyl group to participate in unconventional bonding or to influence the reactivity of the tosylate leaving group would also be a fruitful area for theoretical exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Trifluoroacetyl (2-tosyloxy)ethylamine, and how do reaction conditions influence yield?

- The compound is typically synthesized via sequential functionalization of ethylamine derivatives. A common approach involves tosylation of a hydroxyl group followed by trifluoroacetylation. For example, trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (Et₃N) can introduce the N-trifluoroacetyl group . Reaction time, temperature (e.g., reflux in THF), and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to TFAA) critically affect yield and purity. Post-synthesis purification via column chromatography (petroleum ether/diethyl ether systems) or recrystallization (hexane) is often required .

Q. How can researchers optimize purification and characterization of this compound?

- Purification is achieved using silica gel chromatography with non-polar solvent systems (e.g., petroleum ether/diethyl ether 8:2) to separate byproducts. Characterization relies on -NMR, -NMR, and LC-MS. For example, -NMR can confirm trifluoroacetyl group integrity (δ = -75 to -80 ppm), while tosyl groups are identified via aromatic protons (δ = 7.3–7.8 ppm) in -NMR . Purity validation by HPLC (>98%) is recommended .

Q. What safety precautions are essential when handling this compound?

- The tosyloxy group is a potential leaving group, making the compound reactive. Use gloves, goggles, and a fume hood. Avoid inhalation; acute toxicity data (e.g., LD₅₀ for similar trifluoroacetyl amines) suggest handling at millimolar scales with rigorous risk assessments .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoroacetyl group influence reactivity in nucleophilic substitution reactions?

- The trifluoroacetyl group stabilizes adjacent electrophilic centers (e.g., the tosyloxy carbon), enhancing susceptibility to nucleophilic attack. Kinetic studies show that SN2 reactions with amines or thiols proceed 3–5× faster compared to acetylated analogs. This is attributed to the strong -I effect of CF₃, which polarizes the C-O bond .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?

- Residual trifluoroacetic acid (TFA) from incomplete purification can interfere with -NMR. Pre-treatment with solid-phase extraction (SPE) using weak anion-exchange resins removes TFA. GC-MS with chiral columns (e.g., Astec® CHIRALDEX™ G-PN) resolves enantiomeric byproducts, critical for pharmaceutical intermediates .

Q. Can this compound serve as a precursor for fluorinated peptidomimetics, and what are the deprotection strategies?

- Yes, the trifluoroacetyl group is a temporary protective moiety for amines. Deprotection is achieved via alkaline hydrolysis (e.g., saturated LiOH at 0°C for 2 h, 90% yield) or enzymatic cleavage (lipases in buffered ethanol). Comparative studies show LiOH minimizes side reactions compared to harsher acids like HCl .

Q. How do solvent effects impact the stability of this compound during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.